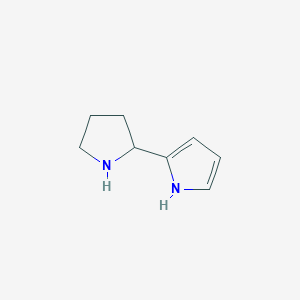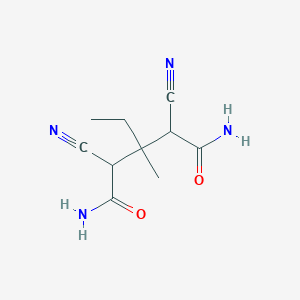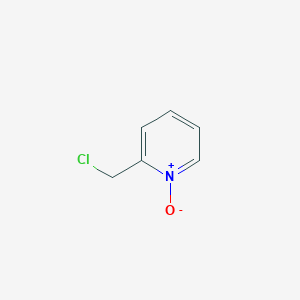
2-(Chloromethyl)pyridine 1-oxide
概要
説明
Synthesis Analysis
The synthesis of 2-(Chloromethyl)pyridine 1-oxide involves the reaction of 2-chloromethylpyridine with pyridine to yield corresponding pyridinium chlorides, which, upon further reaction, produce 1-methyl-2-pyridones. This process is a part of a reaction sequence that commences with the 1-oxidation of 2-picolines, highlighting a convenient route for synthesizing 1-methyl-2-pyridones starting from 2-picolines (Matsumura, Nashima, & Ishibashi, 1970). Additionally, an improved synthesis method using POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridineN-oxide under mild conditions has been developed, confirming the structure by 1H NMR and IR (Liang, 2007).
Molecular Structure Analysis
Molecular structure analysis of 2-(Chloromethyl)pyridine 1-oxide and its derivatives is critical for understanding their chemical behavior. Hydrogen bonds in complexes of substituted pyridine N-oxides with pentachlorophenol indicate the oxygen atom of the N-oxide group accepts hydrogen bonds from two molecules of pentachlorophenol, showcasing the intermolecular interactions that define their chemical reactivity and stability (Dega‐Szafran et al., 1997).
Chemical Reactions and Properties
The chemical reactions and properties of 2-(Chloromethyl)pyridine 1-oxide are significant for its application in various chemical processes. The compound undergoes various reactions, including chlorination and bromination, leading to the formation of dihalogenated pyridine 1-oxides. These reactions are critical for further chemical modifications and the synthesis of complex molecules (Abramovitch, Campbell, Knaus, & Silhánková, 1972).
Physical Properties Analysis
The physical properties of 2-(Chloromethyl)pyridine 1-oxide, such as melting point, boiling point, and solubility, are essential for its handling and application in chemical syntheses. The crystal structure analysis provides detailed insights into its molecular geometry, which is crucial for understanding its physical characteristics (Ülkü, Huddle, & Morrow, 1971).
Chemical Properties Analysis
The chemical properties of 2-(Chloromethyl)pyridine 1-oxide, including its reactivity with various chemical reagents and its role as an intermediate in organic syntheses, are pivotal. For instance, its use in the direct arylation of pyridine N-oxides shows excellent yield and selectivity for the 2-position with a wide range of aryl bromides, demonstrating its utility in palladium-catalyzed cross-coupling reactions (Campeau, Rousseaux, & Fagnou, 2005).
科学的研究の応用
1. Preparation of Pyridine Derivatives
- Application Summary: 2-(Chloromethyl)pyridine 1-oxide is used in the preparation of pyridine derivatives. Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
- Methods of Application: The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
- Results or Outcomes: The use of magnetically recoverable nano-catalysts in the preparation of pyridine derivatives has been found to be effective. These catalysts can be readily separated from the reaction medium using an external magnet .
2. Synthesis of Salicylic Acid Derivative
- Application Summary: 2-(Chloromethyl)pyridine 1-oxide is used in the synthesis of a novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl). This compound is being studied as a potential alternative to acetylsalicylic acid (ASA), which is known for its anti-inflammatory and analgesic activity but can cause gastric toxicity .
- Methods of Application: 2-(3-Chloromethyl)benzoyloxy)benzoic acid was produced by reacting salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as solvent with pyridine catalyst .
- Results or Outcomes: Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .
3. Synthesis of Pyrimidine Derivatives
- Application Summary: 2-(Chloromethyl)pyridine 1-oxide is used in the synthesis of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application: The synthesis of pyrimidines involves the incorporation of electron-releasing moieties (pyridine and chloromethyl) on position-2 of the pyrimidine ring .
- Results or Outcomes: The resultant derivatives (122 and 123) showed enhanced inhibitory activities against the NO secretion and iNOS expression .
4. Precursor to Pyridine-Containing Ligands
- Application Summary: 2-(Chloromethyl)pyridine 1-oxide is a precursor to pyridine-containing ligands. These ligands are used in the field of organometallic chemistry .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: The specific results or outcomes are not mentioned in the source .
5. Electrochemistry of Pyridine Derivatives
- Application Summary: 2-(Chloromethyl)pyridine 1-oxide is used in the study of the electrochemistry of pyridine derivatives. The uniqueness of electrochemistry lies in the fact that it can make an unequivocal contribution to the studies of redox reaction mechanisms as well as it can be a powerful tool for the synthesis of new compounds on a gram scale .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: The specific results or outcomes are not mentioned in the source .
6. Synthesis of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid
- Application Summary: 2-(Chloromethyl)pyridine 1-oxide is used in the synthesis of a novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl). This compound is being studied as a potential alternative to acetylsalicylic acid (ASA), which is known for its anti-inflammatory and analgesic activity but can cause gastric toxicity .
- Methods of Application: The synthesis of 3-CH2Cl involves the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as solvent with pyridine catalyst .
- Results or Outcomes: Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .
Safety And Hazards
将来の方向性
While specific future directions for 2-(Chloromethyl)pyridine 1-oxide are not mentioned in the search results, there is a general interest in the late-stage functionalisation of pyridine-containing bioactive molecules . This approach offers efficient entries into unexplored structure–activity relationship, improvement of key pharmacokinetics properties, and access to new intellectual property space .
特性
IUPAC Name |
2-(chloromethyl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-6-3-1-2-4-8(6)9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAMWFWIEPZLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)CCl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295376 | |
| Record name | 2-(chloromethyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)pyridine 1-oxide | |
CAS RN |
31640-94-5 | |
| Record name | 31640-94-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(chloromethyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



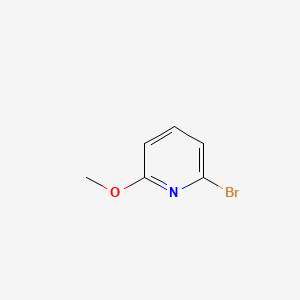
![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)
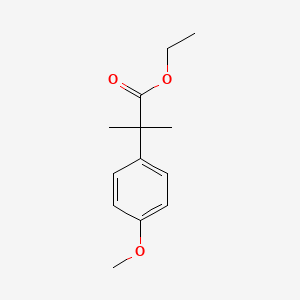
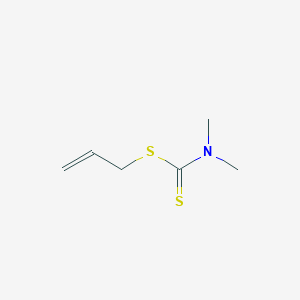

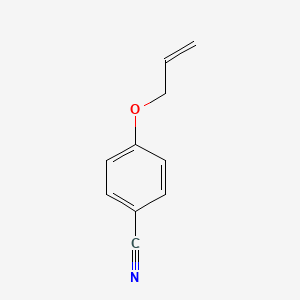
![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)
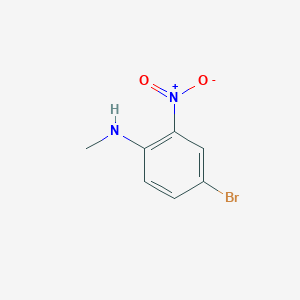

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)

